molecular formula C18H8N2O4 B11054869 5,6-Dicyano-3-(phenylcarbonyl)-1-benzofuran-2-carboxylic acid

5,6-Dicyano-3-(phenylcarbonyl)-1-benzofuran-2-carboxylic acid

Cat. No.: B11054869
M. Wt: 316.3 g/mol
InChI Key: RNHREVVLIUKEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dicyano-3-(phenylcarbonyl)-1-benzofuran-2-carboxylic acid is a complex organic compound characterized by its benzofuran core with cyano and phenylcarbonyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dicyano-3-(phenylcarbonyl)-1-benzofuran-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzofuran derivatives with cyano and phenylcarbonyl groups under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5,6-Dicyano-3-(phenylcarbonyl)-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the cyano groups to amines or other functional groups.

    Substitution: The benzofuran core allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

5,6-Dicyano-3-(phenylcarbonyl)-1-benzofuran-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism by which 5,6-Dicyano-3-(phenylcarbonyl)-1-benzofuran-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are crucial in various biological pathways. The cyano and phenylcarbonyl groups play a significant role in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5,6-Dicyanobenzoquinone: Known for its strong oxidizing properties.

    5,6-Dicyano-3-methyl-2-pyrazinone: Used in similar synthetic applications.

Uniqueness

5,6-Dicyano-3-(phenylcarbonyl)-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern on the benzofuran core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H8N2O4

Molecular Weight

316.3 g/mol

IUPAC Name

3-benzoyl-5,6-dicyano-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C18H8N2O4/c19-8-11-6-13-14(7-12(11)9-20)24-17(18(22)23)15(13)16(21)10-4-2-1-3-5-10/h1-7H,(H,22,23)

InChI Key

RNHREVVLIUKEOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C(=C3)C#N)C#N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.